

Application Notes and Protocols: Anivamersen for Pegnivacogin Reversal

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Compound of Interest

Compound Name: Pegnivacogin

Cat. No.: B10786901

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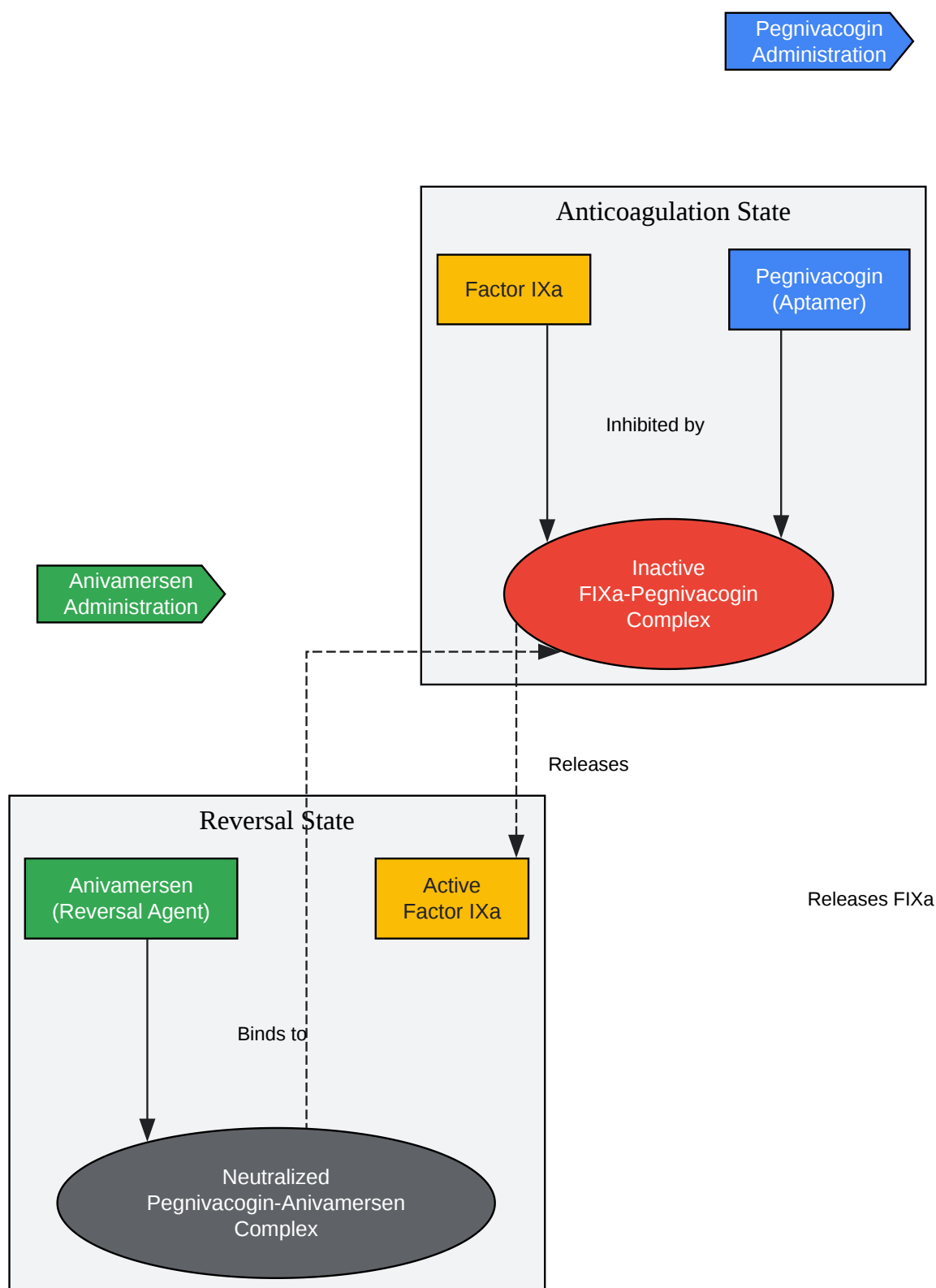
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the REG1 anticoagulation system, focusing on the protocol for reversing the anticoagulant effects of **pegnivacogin** using its complementary oligonucleotide reversal agent, anivamersen. The REG1 system was developed for short-term, high-intensity anticoagulation, particularly in the context of acute coronary syndromes (ACS) and percutaneous coronary intervention (PCI).^{[1][2]}

Mechanism of Action

The REG1 system is a two-component anticoagulant platform:

- **Pegnivacogin** (RB006): A single-stranded, 31-nucleotide RNA aptamer that specifically binds to and inhibits the active site of coagulation Factor IXa (FIXa), a critical enzyme in the intrinsic pathway of the coagulation cascade.^{[1][3]} By inhibiting FIXa, **pegnivacogin** effectively blocks the downstream generation of thrombin, a key mediator of thrombosis.^[4]
- **Anivamersen** (RB007): A 15-nucleotide oligonucleotide designed to be the active control agent for **pegnivacogin**.^[1] Its sequence is complementary to a portion of the **pegnivacogin** aptamer. Anivamersen binds to **pegnivacogin** via Watson-Crick base pairing, which alters the conformation of the aptamer, causing it to release FIXa and rapidly neutralize the anticoagulant effect.^[5] This reversal can be precisely titrated based on the molar ratio of the administered components.^{[5][6]}



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Mechanism of **Pegnivacogin** Anticoagulation and Anivamersen Reversal.

Quantitative Data Summary

The following tables summarize the dosing protocols and clinical outcomes observed in the Phase 2b RADAR (Randomized, Partially Blinded, Multicenter, Active-Controlled, Dose-Ranging) trial, which evaluated the REG1 system in patients with non-ST-elevation ACS.^[7]

Table 1: Anivamersen Dosing Protocol for **Pegnivacogin** Reversal

This protocol is based on an initial anticoagulant dose of 1 mg/kg **pegnivacogin** administered intravenously over 1 minute.^[7]

Target Reversal Level	Anivamersen (RB007) Dose
25%	0.075 mg/kg
50%	0.2 mg/kg
75%	0.4 mg/kg
100% (Complete Reversal)	1.0 mg/kg

Data sourced from the RADAR trial design.^[7]

Table 2: Clinical Outcomes from the RADAR Trial (30-Day Follow-Up)

This table presents the bleeding and ischemic event rates corresponding to different levels of anticoagulation reversal compared to heparin.

Treatment Arm	Total ACUITY Bleeding	Major ACUITY Bleeding	Ischemic Events*
REG1 (25% Reversal)	65%	20%	3.0% (Pooled REG1)
REG1 (50% Reversal)	34%	11%	3.0% (Pooled REG1)
REG1 (75% Reversal)	35%	8%	3.0% (Pooled REG1)
REG1 (100% Reversal)	30%	7%	3.0% (Pooled REG1)
Heparin (Control)	31%	10%	5.7%

*Composite of death, myocardial infarction, urgent target vessel revascularization, or recurrent ischemia.[7] Note: The 25% reversal arm was suspended early during the trial.[7]

Experimental Protocols

Protocol 1: In Vivo Anticoagulation and Reversal in a Clinical Setting (RADAR Trial Model)

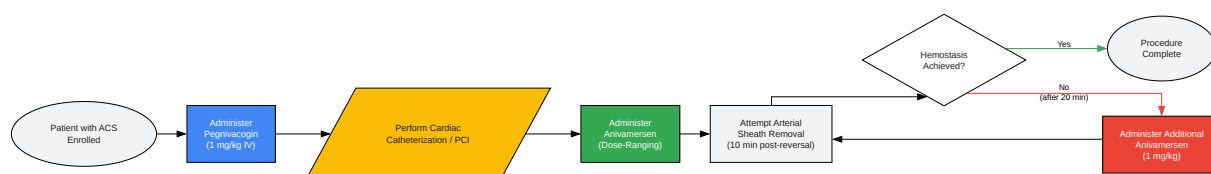
This protocol outlines the methodology for administering the REG1 system to patients with ACS scheduled for cardiac catheterization.

Objective: To achieve predictable, high-level anticoagulation for an invasive procedure and subsequently reverse it to facilitate safe vascular access site management.

Methodology:

- Patient Selection: Enroll patients with ACS (unstable angina or NSTEMI) planned for cardiac catheterization via femoral access.[7]
- Anticoagulation: Administer a single intravenous bolus of **pegnivacogin** at 1 mg/kg over 1 minute prior to the procedure.[7] This dose is designed to achieve >99% inhibition of FIXa activity.[8][9]
- Procedure: Perform the diagnostic or interventional cardiac procedure (e.g., PCI).

- Anticoagulation Reversal: Post-procedure, administer a blinded intravenous dose of anivamersen according to the desired level of reversal (see Table 1).[7]
- Sheath Removal: For patients receiving reversal, femoral arterial sheath removal can be attempted as early as 10 minutes post-procedure.[5] The RADAR trial concluded that at least 50% reversal is required for safe sheath removal.[7]
- Contingency: If hemostasis is not achieved within 20 minutes of the initial reversal dose, an additional open-label dose of anivamersen (1 mg/kg) can be administered to ensure complete reversal.[5][7]



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Clinical Workflow for the REG1 System in ACS Patients.

Protocol 2: In Vitro Assessment of Platelet Reactivity

Objective: To determine the effect of FIXa inhibition by **pegnivacogin** and its reversal by anivamersen on platelet activation and aggregation.

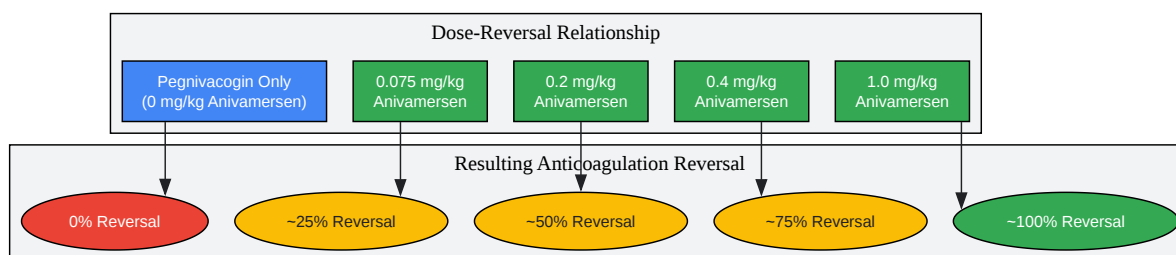
Materials:

- Whole blood samples from healthy volunteers.
- **Pegnivacogin**.

- Anivamersen.
- Adenosine diphosphate (ADP) as a platelet agonist.
- Flow cytometer.
- Light transmission aggregometer.
- Fluorescently-labeled antibodies (e.g., anti-CD62P, PAC-1).

Methodology:

- Sample Preparation: Incubate whole blood samples in vitro with either a vehicle control, **pegnivacogin**, or **pegnivacogin** followed by anivamersen.
- Platelet Activation (Flow Cytometry):
 - Add ADP to the samples to induce platelet activation.
 - Add fluorescently-labeled antibodies that bind to activated platelets, such as anti-CD62P (P-selectin) and PAC-1 (which binds to the activated GPIIb/IIIa receptor).[\[10\]](#)
 - Analyze the samples using a flow cytometer to quantify the percentage of activated platelets.
 - Expected Outcome: **Pegnivacogin** significantly reduces the expression of CD62P and PAC-1 binding compared to control.[\[4\]](#) This effect is negated in samples treated with anivamersen.[\[11\]](#)
- Platelet Aggregation (Light Transmission Aggregometry):
 - Prepare platelet-rich plasma from the treated whole blood samples.
 - Measure light transmission through the samples after the addition of a platelet agonist like ADP.
 - Expected Outcome: **Pegnivacogin** significantly reduces platelet aggregation.[\[10\]](#)[\[11\]](#) The addition of anivamersen restores platelet aggregation to baseline levels.[\[4\]](#)



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Logical Relationship Between Anivamersen Dose and Reversal Level.

Safety and Considerations

- Allergic Reactions: The clinical development of the REG1 system was halted due to the occurrence of severe, life-threatening allergic reactions.[1] In the Phase 2b RADAR trial, three patients experienced allergic-like reactions shortly after administration of **pegnivacogin**. [7]
- Bleeding Risk: While the reversal agent is designed to mitigate bleeding, there is a clear dose-dependent relationship between the degree of reversal and bleeding events. The RADAR trial data suggests that at least 50% reversal is necessary to achieve a bleeding profile comparable to or better than heparin when early sheath removal is performed. [7][12]
- Discontinuation: The REG1 program was discontinued, and it is not in active clinical development. [4] The information presented here is based on published data from its development program and should be used for research and informational purposes.

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